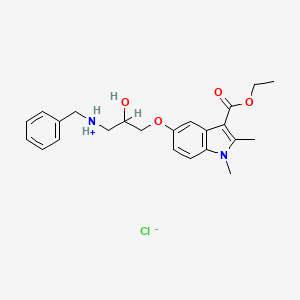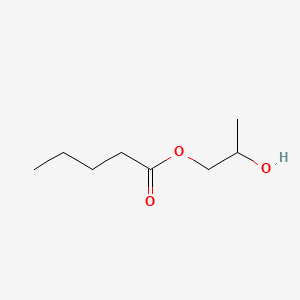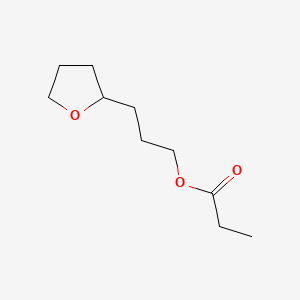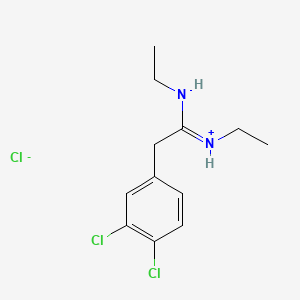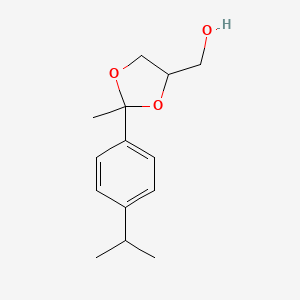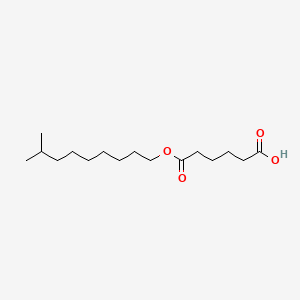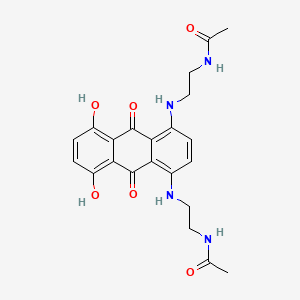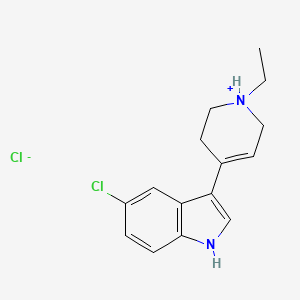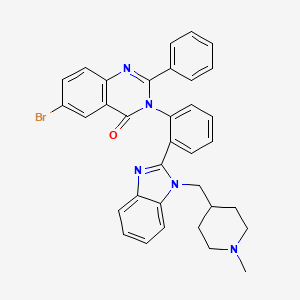
4(3H)-Quinazolinone, 6-bromo-3-(2-(1-((1-methyl-4-piperidinyl)methyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 6-bromo-3-(2-(1-((1-methyl-4-piperidinyl)methyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl- is a complex organic compound with a unique structure that combines quinazolinone, benzimidazole, and piperidine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6-bromo-3-(2-(1-((1-methyl-4-piperidinyl)methyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl- typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Coupling with Benzimidazole Derivative: The benzimidazole moiety can be introduced through a coupling reaction with an appropriate benzimidazole derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction using a piperidine derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the quinazolinone core using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom at the 6-position can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4(3H)-Quinazolinone, 6-bromo-3-(2-(1-((1-methyl-4-piperidinyl)methyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Pharmacology: The compound is studied for its potential effects on different biological pathways, including its role as an enzyme inhibitor or receptor modulator.
Chemical Biology: It is used as a probe to study the interactions between small molecules and biological macromolecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4(3H)-Quinazolinone, 6-bromo-3-(2-(1-((1-methyl-4-piperidinyl)methyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
Comparación Con Compuestos Similares
Similar Compounds
4(3H)-Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Benzimidazole Derivatives: Compounds with benzimidazole moieties and varying substituents.
Piperidine Derivatives: Compounds with piperidine rings and different functional groups.
Uniqueness
4(3H)-Quinazolinone, 6-bromo-3-(2-(1-((1-methyl-4-piperidinyl)methyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl- is unique due to its combination of three distinct moieties: quinazolinone, benzimidazole, and piperidine. This unique structure provides a diverse range of chemical and biological properties, making it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
91045-28-2 |
|---|---|
Fórmula molecular |
C34H30BrN5O |
Peso molecular |
604.5 g/mol |
Nombre IUPAC |
6-bromo-3-[2-[1-[(1-methylpiperidin-4-yl)methyl]benzimidazol-2-yl]phenyl]-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C34H30BrN5O/c1-38-19-17-23(18-20-38)22-39-31-14-8-6-12-29(31)37-33(39)26-11-5-7-13-30(26)40-32(24-9-3-2-4-10-24)36-28-16-15-25(35)21-27(28)34(40)41/h2-16,21,23H,17-20,22H2,1H3 |
Clave InChI |
UVDCGTIPHXCYGQ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4N5C(=NC6=C(C5=O)C=C(C=C6)Br)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt](/img/structure/B13769940.png)
